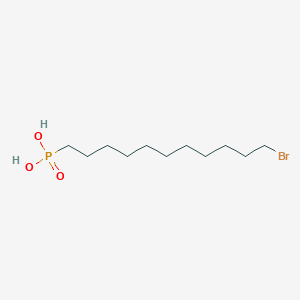
(11-Bromoundecyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11-Bromoundecyl)phosphonic acid is an organophosphorus compound characterized by the presence of a bromine atom attached to the eleventh carbon of an undecyl chain, which is further bonded to a phosphonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (11-Bromoundecyl)phosphonic acid typically involves the reaction of 11-bromoundecanol with a phosphonic acid derivative. One common method is the reaction of 11-bromoundecanol with phosphorus trichloride (PCl₃) followed by hydrolysis to yield the desired phosphonic acid. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (11-Bromoundecyl)phosphonic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The phosphonic acid group can participate in oxidation-reduction reactions, altering its oxidation state.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are common reagents for substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Major Products Formed:
- Substitution reactions yield various derivatives depending on the nucleophile used.
- Oxidation reactions can produce phosphonic acid derivatives with higher oxidation states.
- Hydrolysis can yield phosphonic acid and other related compounds.
Wissenschaftliche Forschungsanwendungen
(11-Bromoundecyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for the functionalization of surfaces.
Biology: The compound can be used to modify biomolecules and study their interactions.
Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.
Wirkmechanismus
The mechanism of action of (11-Bromoundecyl)phosphonic acid involves its ability to interact with various molecular targets through its bromine and phosphonic acid groups. The bromine atom can participate in substitution reactions, while the phosphonic acid group can form strong bonds with metal ions and other molecules. These interactions can influence the compound’s reactivity and its ability to modify surfaces or biomolecules.
Vergleich Mit ähnlichen Verbindungen
(11-Chloroundecyl)phosphonic acid: Similar structure but with a chlorine atom instead of bromine.
(11-Iodoundecyl)phosphonic acid: Similar structure but with an iodine atom instead of bromine.
(11-Hydroxyundecyl)phosphonic acid: Similar structure but with a hydroxyl group instead of bromine.
Uniqueness: (11-Bromoundecyl)phosphonic acid is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that are not possible with chlorine or iodine. Additionally, the phosphonic acid group provides strong binding capabilities, making it useful for surface modification and coordination chemistry.
Eigenschaften
Molekularformel |
C11H24BrO3P |
|---|---|
Molekulargewicht |
315.18 g/mol |
IUPAC-Name |
11-bromoundecylphosphonic acid |
InChI |
InChI=1S/C11H24BrO3P/c12-10-8-6-4-2-1-3-5-7-9-11-16(13,14)15/h1-11H2,(H2,13,14,15) |
InChI-Schlüssel |
JYJGUVBRUDLLLY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCP(=O)(O)O)CCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


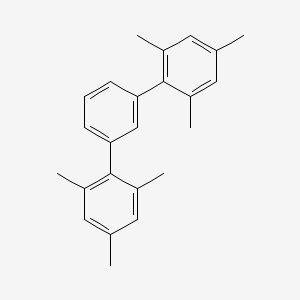

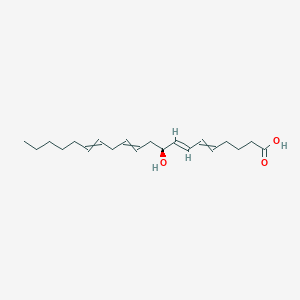
![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B14113614.png)
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B14113615.png)
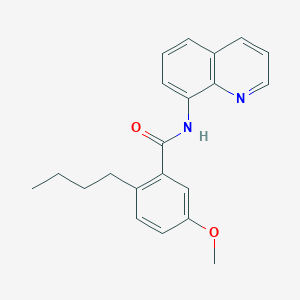
![4-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-2-methyl-1H-benzimidazole-6-carboxylic acid](/img/structure/B14113626.png)
![1-(4-(tert-butyl)benzyl)-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14113636.png)
![2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B14113641.png)
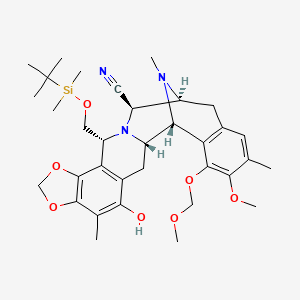


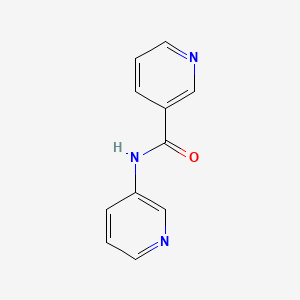
![[(8R)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B14113674.png)
